Selectivity Window: ML351 Shows >250-Fold Discrimination Against 5-LOX, 12-LOX, 15-LOX-2, and COX Enzymes
ML351 displays an exceptionally wide selectivity window against all related LOX isozymes and cyclooxygenases tested. In head-to-head profiling with four other top analog compounds from the same qHTS screen, ML351 was the only compound that combined sub-micromolar potency against 15-LOX-1 with the complete absence of redox activity, while maintaining IC₅₀ values >100 µM against 12-LOX and 15-LOX-2, and >50 µM against 5-LOX [1]. The >250-fold selectivity threshold is consistently reported across multiple independent vendor characterizations [2].
| Evidence Dimension | Selectivity profile (IC₅₀ values in µM) |
|---|---|
| Target Compound Data | 15-LOX-1: 0.02 µM; 15-LOX-2: >100 µM; 12-LOX: >100 µM; 5-LOX: >50 µM; COX-1/COX-2: <10% inhibition at 15 µM |
| Comparator Or Baseline | Four selected analogs (compounds 7, 8, 32) with 15-LOX-1 IC₅₀ ranging 0.46–0.81 µM and varying selectivity windows |
| Quantified Difference | ML351 >250-fold selectivity versus all tested off-targets; comparator compounds exhibited narrower selectivity windows and/or higher 15-LOX-1 IC₅₀ values |
| Conditions | In vitro enzyme inhibition assays using recombinant human 15-LOX-1, 15-LOX-2, 12-LOX, 5-LOX, ovine COX-1, and human COX-2 |
Why This Matters
Procurement of ML351 ensures that observed phenotypic effects in cell-based and in vivo models are attributable specifically to 15-LOX-1 inhibition, minimizing confounding contributions from off-target LOX/COX activity.
- [1] NIH Molecular Libraries Program. Table 2: Selectivity profiling of ML351 and other top compounds. In: Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1. NCBI Bookshelf; 2014. View Source
- [2] MedChemExpress. ML351 Product Datasheet. 15-LOX-1 Inhibitor. View Source
